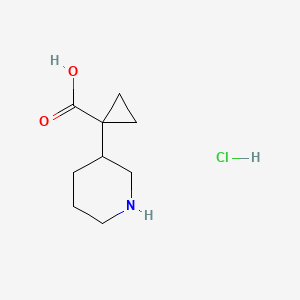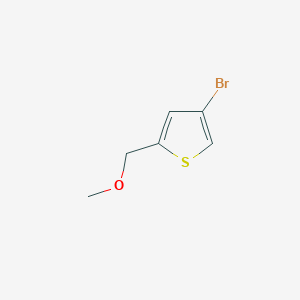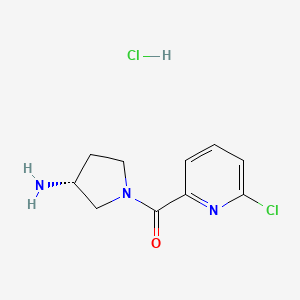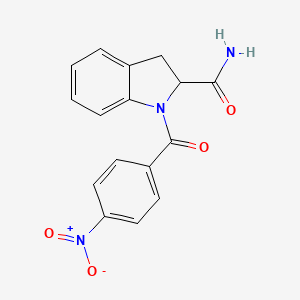
1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidin-3-ylcyclopropane-1-carboxylic acid; hydrochloride, also known as PCPCC, is a cyclic amino acid derivative that has been used in scientific research for several years. It is a potent agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Conformational Analysis : A study conducted by Burgos et al. (1992) focused on synthesizing and analyzing 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which are structurally similar to 1-Piperidin-3-ylcyclopropane-1-carboxylic acid. The research revealed insights into the preferred conformations and structural aspects of these compounds, providing foundational knowledge for further applications (Burgos et al., 1992).
Synthetic Applications
- Use in Synthetic Chemistry : Wasserman et al. (1989) described the use of derivatives of 1-Piperidin-3-ylcyclopropane-1-carboxylic acid in the synthesis of various compounds. The derivatives were shown to act as cyclopropanone equivalents, facilitating the formation of pyrroles, pyrrolines, and pyrrolizidines (Wasserman et al., 1989).
Crystal and Molecular Structure Analysis
- X-Ray Diffraction Studies : Research by Szafran et al. (2007) analyzed the crystal and molecular structure of 4-carboxypiperidinium chloride, closely related to the compound . This study contributed to understanding the molecular and crystal structure via X-ray diffraction, crucial for its application in various fields (Szafran et al., 2007).
Application in Antibacterial Agents
- Antibacterial Properties : Miyamoto et al. (1987) explored the synthesis and reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which includes derivatives like 1-Piperidin-3-ylcyclopropane-1-carboxylic acid. The study indicated potential antibacterial applications, contributing to the development of new antibacterial agents (Miyamoto et al., 1987).
作用機序
Mode of Action
Compounds with a piperidine nucleus are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
More research is needed to understand its pharmacokinetic profile and the impact on its bioavailability .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of the compound .
特性
IUPAC Name |
1-piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLYHZYOQYHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2436578.png)
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2436579.png)
![Methyl N-(2,3-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2436580.png)

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)

![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)
![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)

![1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2436591.png)



![[(1-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)thio]acetic acid](/img/structure/B2436601.png)